molecular formula C12H16BNO5 B1287883 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1072945-08-4

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B1287883
CAS No.: 1072945-08-4
M. Wt: 265.07 g/mol
InChI Key: YCZPFDHFMRUGAF-UHFFFAOYSA-N
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Description

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a nitro group and a boronic ester group. These functional groups make it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or DMF).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a nitro group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15)9(7-8)14(16)17/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPFDHFMRUGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590386
Record name 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-08-4
Record name 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-nitrophenylboronic acid, pinacol ester
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